1-(Allyloxy)-2-bromo-4-fluorobenzene

Descripción general

Descripción

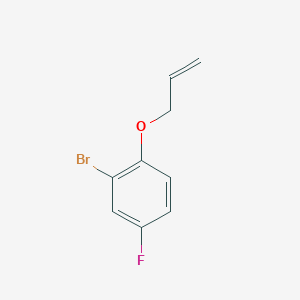

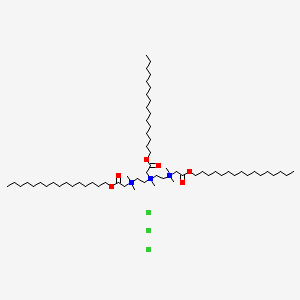

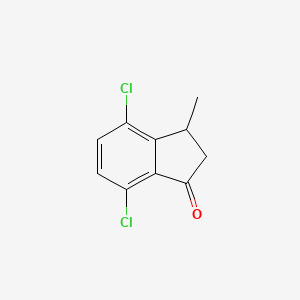

“1-(Allyloxy)-2-bromo-4-fluorobenzene” is a chemical compound. It contains an allyloxy group, a bromine atom, and a fluorine atom attached to a benzene ring at positions 1, 2, and 4 respectively . The allyloxy group consists of an allyl group (a propene molecule missing one hydrogen) connected to an oxygen atom .

Synthesis Analysis

While specific synthesis methods for “1-(Allyloxy)-2-bromo-4-fluorobenzene” are not available, similar compounds have been synthesized through various methods . For instance, allyloxy groups can be introduced to molecules through reactions with allyl glycidyl ether in alkaline conditions .

Molecular Structure Analysis

The molecular structure of “1-(Allyloxy)-2-bromo-4-fluorobenzene” would consist of a benzene ring with an allyloxy group, a bromine atom, and a fluorine atom attached at positions 1, 2, and 4 respectively . The allyloxy group is known to participate in conjugation, where electrons can be delocalized over multiple atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(Allyloxy)-2-bromo-4-fluorobenzene” are not available, similar compounds have been involved in various reactions . For instance, allyloxy groups can participate in [1,3] O-to-C rearrangements .

Aplicaciones Científicas De Investigación

Acyl Radical Enabled Reactions

This compound can be used in acyl radical enabled reactions between aldehydes and alkenes . Alkenes are valuable building blocks in chemical synthesis, pharmaceutical discovery, and material science . The abstraction of a hydrogen atom from aldehydes to afford acyl radicals has evolved as a rising star due to its high atom-economy and the ready availability .

Cyanoalkylsulfonylation Reactions

“1-(Allyloxy)-2-bromo-4-fluorobenzene” can be used in a photoredox- or metal-catalyzed three-component cyanoalkylsulfonylation reaction . This reaction provides a direct approach to diverse cyanoalkylsulfonylated benzoxepines in moderate to good yields . This transformation displays a wide substrate scope, wide functional group tolerance and the potential for product derivatization .

Synthesis of Alkylated Heterocyclic Chalcone

This compound can be used in the multi-step synthesis of novel alkylated heterocyclic chalcone . The structure of the resulting compound, (E)-1-(2-(allyloxy)phenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (AECO), was established by spectroscopic techniques .

Mecanismo De Acción

Target of Action

It has been used in the synthesis of cyanoalkylsulfonylated benzoxepines , indicating that it may interact with enzymes or proteins involved in these biochemical pathways.

Mode of Action

It has been used in a visible light photocatalyzed or metal-catalyzed three-component cyanoalkylsulfonylation reaction . This suggests that it may interact with its targets through a radical mechanism under specific conditions, such as the presence of light or a metal catalyst.

Biochemical Pathways

Its use in the synthesis of cyanoalkylsulfonylated benzoxepines suggests that it may influence pathways related to these compounds .

Result of Action

Its use in the synthesis of cyanoalkylsulfonylated benzoxepines suggests that it may contribute to the formation of these compounds .

Action Environment

The action of 1-(Allyloxy)-2-bromo-4-fluorobenzene can be influenced by environmental factors. For instance, its involvement in a visible light photocatalyzed or metal-catalyzed reaction suggests that light and the presence of a metal catalyst can affect its efficacy . Additionally, it has been shown to be biodegradable by certain strains of Pseudomonas putida, indicating that microbial activity in the environment can influence its stability .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQWKEKIPAEXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Allyloxy)-2-bromo-4-fluorobenzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide](/img/structure/B3308862.png)

![Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine](/img/structure/B3308877.png)

![2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B3308889.png)

![6,8-Dichloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B3308893.png)

![2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3308896.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3308958.png)